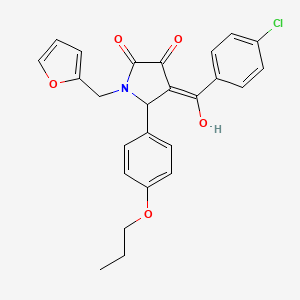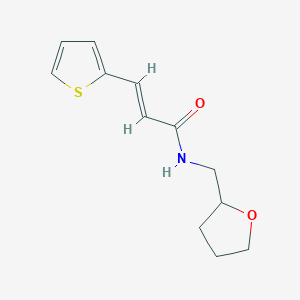
N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide, also known as TFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFA has been found to have a mechanism of action that is of interest to researchers, and its biochemical and physiological effects have been explored. In
Wirkmechanismus
N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide is believed to act on the TRPA1 receptor, which is involved in the sensation of pain and inflammation. This compound has been found to activate this receptor, which leads to a decrease in pain and inflammation. Additionally, this compound has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, this compound has been found to reduce oxidative stress and improve antioxidant capacity in animal models. This compound has also been found to improve glucose metabolism and insulin sensitivity, which may make it useful in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been found to be stable under a wide range of conditions, which makes it useful for studying the effects of various treatments on cells or tissues. However, one limitation of using this compound is that it can be toxic at high concentrations, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide. One area of interest is the development of new analogs of this compound that may have improved properties for specific applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological systems. Finally, this compound may have potential applications in the treatment of various diseases, and further research is needed to explore these possibilities.
Synthesemethoden
N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide is synthesized using a multi-step process that involves the reaction of 2-thiophene carboxylic acid with methylamine and formaldehyde. The resulting intermediate is then reacted with tetrahydrofuran and acryloyl chloride to produce this compound. This synthesis method has been optimized to produce high yields of this compound with good purity.
Wissenschaftliche Forschungsanwendungen
N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide has been used in various scientific research applications, including the study of pain, inflammation, and cancer. This compound has been found to have analgesic properties and has been shown to reduce pain in animal models of neuropathic pain. Additionally, this compound has been found to have anti-inflammatory effects, which may make it useful in treating inflammatory conditions such as arthritis. This compound has also been studied for its potential anticancer properties, as it has been found to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
(E)-N-(oxolan-2-ylmethyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c14-12(6-5-11-4-2-8-16-11)13-9-10-3-1-7-15-10/h2,4-6,8,10H,1,3,7,9H2,(H,13,14)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRMYHOFSPOFPL-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
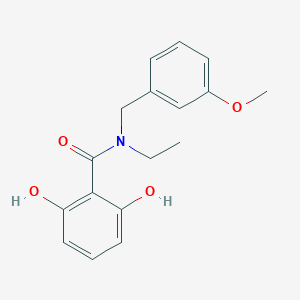

![2-[2-(2,4-dichlorophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5291085.png)
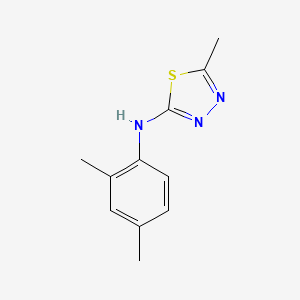
![2-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile](/img/structure/B5291096.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-(2-fluorophenyl)-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5291101.png)



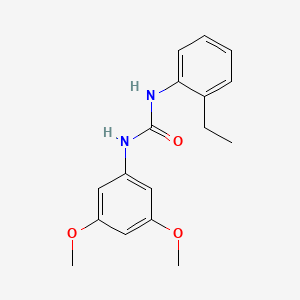
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5291134.png)
![N-(4-{[(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5291147.png)
